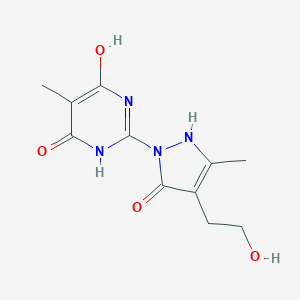![molecular formula C22H25N3O2S2 B276187 3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276187.png)
3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique chemical structure and has been found to have several interesting properties that make it a promising candidate for further study.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in the growth and proliferation of cancer cells and may also help to protect neurons from damage.
Biochemical and Physiological Effects:
3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has several biochemical and physiological effects. Some of these effects include:
- Inhibition of cancer cell growth and proliferation
- Neuroprotective effects
- Antimicrobial effects
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its unique chemical structure. This compound has several interesting properties that make it a promising candidate for further study. However, one of the limitations of using this compound in lab experiments is its high level of toxicity. Care must be taken when handling this compound to avoid exposure.
Future Directions
There are several future directions for the study of 3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one. Some of these directions include:
- Further study of the mechanism of action of this compound
- Development of new cancer treatments based on this compound
- Investigation of the potential use of this compound in the treatment of neurological disorders
- Development of new antibiotics based on this compound
In conclusion, 3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is a promising compound that has several potential applications in scientific research. Further study of this compound is necessary to fully understand its mechanism of action and potential uses.
Synthesis Methods
The synthesis of 3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one involves the use of several chemical reactions. The starting materials for the synthesis are readily available and the process is relatively straightforward. However, the synthesis of this compound requires a high level of expertise and should only be carried out by trained professionals.
Scientific Research Applications
3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential use in scientific research. This compound has been found to have several interesting properties that make it a promising candidate for further study. Some of the potential applications of this compound include:
- Cancer Research: 3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has been found to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer treatments.
- Neurological Disorders: This compound has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective properties and may be useful in preventing or slowing the progression of these diseases.
- Infectious Diseases: 3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has also been found to have potential applications in the treatment of infectious diseases. It has been shown to have antimicrobial properties and may be useful in the development of new antibiotics.
properties
Product Name |
3-cyclopropyl-6-(3-methoxyphenyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one |
|---|---|
Molecular Formula |
C22H25N3O2S2 |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
3-cyclopropyl-6-(3-methoxyphenyl)-2-(2-pyrrolidin-1-ylethylsulfanyl)thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H25N3O2S2/c1-27-17-6-4-5-15(13-17)19-14-18-20(29-19)21(26)25(16-7-8-16)22(23-18)28-12-11-24-9-2-3-10-24/h4-6,13-14,16H,2-3,7-12H2,1H3 |
InChI Key |
AJMVYDIURQZFSI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCCN4CCCC4)C5CC5 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCCN4CCCC4)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one](/img/structure/B276104.png)
![2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B276105.png)
![ethyl 4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276110.png)
![ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276111.png)

![6-(3,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B276116.png)
![3-(3-methoxyphenyl)-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276119.png)
![2-(4-hydroxy-3-methoxybenzylidene)-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276120.png)
![4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276121.png)
![4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276122.png)

![2-(3-oxo-4,5,6,7-tetrahydro-1H-indazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276126.png)
![ethyl 4-thioxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276128.png)
![ethyl 4-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276129.png)